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molecular formula C11H15NO2 B1218699 N-[2-(4-Methoxyphenyl)ethyl]acetamide CAS No. 54815-19-9

N-[2-(4-Methoxyphenyl)ethyl]acetamide

Cat. No. B1218699
M. Wt: 193.24 g/mol
InChI Key: VIFWHZYHQSVJGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07084154B2

Procedure details

To a mixture of (4-methoxy-phenyl)-ethylamine (10 g, Aldrich, U.S.A.) and triethylamine (10.1 mL) in dichloromethane (200 mL) was added acetic anhydride (7.4 g). The mixture was stirred at rt for 3 h and was washed successively with hydrochloric acid (1 M, 100 mL), 10% aqueous potassium carbonate (100 mL) and brine (100 mL). The dichloromethane layer was dried over sodium sulfate and filtered. The filtrate was evaporated to afford N-[2-(4-methoxy-phenyl)-ethyl]-acetamide (13.0 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](NCC)=[CH:5][CH:4]=1.[CH2:12]([N:14](CC)[CH2:15][CH3:16])[CH3:13].C(OC(=O)C)(=[O:21])C>ClCCl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:13][CH2:12][NH:14][C:15](=[O:21])[CH3:16])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC1=CC=C(C=C1)NCC
Name
Quantity
10.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
7.4 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
was washed successively with hydrochloric acid (1 M, 100 mL), 10% aqueous potassium carbonate (100 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dichloromethane layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 13 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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